molecular formula C15H13ClFN3O3S B2765690 3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide CAS No. 1421505-32-9

3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide

Cat. No. B2765690
CAS RN: 1421505-32-9
M. Wt: 369.8
InChI Key: OGFYZSCSHXCDAW-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13ClFN3O3S and its molecular weight is 369.8. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

Compounds with a benzenesulfonamide moiety, including derivatives like 3-chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide, have been synthesized and evaluated for their inhibitory activities against cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2). The fluorine substitution on the benzenesulfonamide moiety enhances potency and selectivity for COX-2 inhibition, indicating potential anti-inflammatory applications. These compounds, notably the sodium salt versions, have shown excellent anti-inflammatory activity, suggesting a new direction for the development of injectable COX-2 specific inhibitors (Pal et al., 2003).

Antidiabetic Agents

Fluorinated pyrazoles and benzenesulfonamide derivatives have been prepared as hypoglycemic agents, aiming to offer new treatments for diabetes. The synthesis process involves the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones, leading to pyrazoline derivatives which, upon further reactions, yield ureas, thioureas, and their cyclic derivatives. Preliminary screenings of these compounds revealed significant antidiabetic activity, supporting their potential as leads in future drug discovery efforts for diabetes management (Faidallah et al., 2016).

Mercury Ion Detection

A novel application of pyrazoline-based benzenesulfonamide derivatives includes the development of fluorometric “Turn-off” sensors for detecting mercury ions (Hg2+). These compounds demonstrate high selectivity and sensitivity for Hg2+ ions, providing a promising tool for environmental monitoring and safety. The reported derivatives can significantly decrease fluorescence intensity in the presence of Hg2+, making them effective for quick and reliable mercury detection (Bozkurt & Gul, 2018).

Carbonic Anhydrase Inhibition

Some derivatives of benzenesulfonamides have been synthesized and tested for their inhibitory effects on human carbonic anhydrase (CA) isoenzymes I and II. These compounds, including those related to the structure of interest, have been identified as potential leads for the development of new therapeutic agents targeting conditions associated with aberrant CA activity, such as glaucoma, epilepsy, and certain types of tumors (Gul et al., 2016).

properties

IUPAC Name

3-chloro-4-fluoro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O3S/c1-20-14(15-3-2-6-23-15)7-10(19-20)9-18-24(21,22)11-4-5-13(17)12(16)8-11/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFYZSCSHXCDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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